molecular formula C23H14ClF4N3O2 B2466731 3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide CAS No. 1092346-37-6

3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide

Cat. No.: B2466731
CAS No.: 1092346-37-6
M. Wt: 475.83
InChI Key: FZEIBLMMMZUZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide featuring a 1,2-oxazole core substituted with a 2-chloro-6-fluorophenyl group at position 3 and a methyl group at position 3. The trifluoromethyl group on the pyridine ring enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry to improve pharmacokinetics. The chloro and fluoro substituents on the phenyl ring likely influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, which may modulate binding affinity to biological targets.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF4N3O2/c1-12-19(21(31-33-12)20-16(24)6-3-7-17(20)25)22(32)30-15-5-2-4-13(10-15)18-9-8-14(11-29-18)23(26,27)28/h2-11H,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIBLMMMZUZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC(=C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The presence of multiple halogen atoms (chlorine and fluorine) may enhance its lipophilicity, potentially aiding in absorption and distribution. The compound’s metabolic stability and excretion routes are unknown and would require further investigation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its activity. Additionally, interactions with other molecules in the environment could either enhance or inhibit its action.

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H14ClF4N3O2
  • Molecular Weight : 475.8227728 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound can be attributed to its structural features, including the oxazole ring and halogenated phenyl groups. These features may enhance its interaction with biological targets, such as enzymes and receptors.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies show that certain oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A derivative of oxazole demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Activity

The presence of trifluoromethyl and halogenated groups often enhances antimicrobial potency. Compounds similar to the one have shown activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
Oxazole Derivative AStaphylococcus aureus12.5
Oxazole Derivative BEscherichia coli25

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in lipid metabolism, such as phospholipases. Inhibition of these enzymes can lead to altered lipid profiles and potential therapeutic effects in diseases characterized by dysregulated lipid metabolism.

Research Findings

Recent studies have focused on the pharmacological profiling of similar compounds:

  • In Vitro Studies : Several analogs were tested for their ability to inhibit phospholipase A2 (PLA2), an enzyme linked to inflammatory responses. The most potent inhibitors showed IC50 values below 1 mM, indicating promising anti-inflammatory potential .
  • In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce tumor growth and metastasis when administered at therapeutic doses.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that compounds within this chemical class may exhibit low toxicity profiles, but comprehensive studies are necessary to establish safety margins.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural parallels can be drawn with compounds in the evidence to hypothesize comparative properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Implications
Target Compound 1,2-Oxazole 2-chloro-6-fluorophenyl, 5-(trifluoromethyl)pyridyl Enhanced metabolic stability; potential kinase inhibition
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-chlorophenylsulfanyl, aldehyde Electrophilic aldehyde may enable covalent binding; sulfanyl group enhances solubility
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 4-fluorophenyl, pyrimidinyl cyclopropane Rigid fused-ring system; pyrimidine may target nucleotide-binding domains

Key Observations :

The pyrazole in includes a sulfanyl group, which may improve solubility but introduces a reactive aldehyde that could limit stability.

Substituent Effects :

  • Trifluoromethyl groups (target compound and ) enhance lipophilicity and resistance to oxidative metabolism.
  • Chloro/fluoro substituents on aryl rings (target and ) are associated with improved target selectivity due to steric and electronic tuning.

Limitations and Further Research

The provided evidence lacks explicit data on the target compound’s physicochemical or biological properties. Further studies should:

  • Compare logP , solubility , and binding affinity with analogs.
  • Explore in vitro assays to validate kinase inhibition or other mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.